

The Origin and Macrophage-Activating Properties of TAN-1030A: A Technical Guide

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Compound of Interest

Compound Name: TAN-1030A

Cat. No.: B1248246

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Abstract

This technical guide provides an in-depth overview of the origin, isolation, characterization, and biological activity of **TAN-1030A**, an indolocarbazole alkaloid. First isolated from the culture broth of *Streptomyces* sp. C-71799, **TAN-1030A** has demonstrated significant macrophage-activating properties. This document details the physicochemical properties of the compound, summarizes its biological effects on macrophage function, and presents putative signaling pathways involved in its mechanism of action. Experimental workflows for the isolation and biological evaluation of **TAN-1030A** are also outlined. All quantitative data are presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

TAN-1030A is a member of the indolocarbazole class of natural products, a group of compounds known for their diverse and potent biological activities. It was discovered along with a related compound, TAN-999, which was isolated from *Nocardiosis dassonvillei* C-71425. The core structure of these compounds is related to that of staurosporine, a well-known protein kinase inhibitor. The primary reported activity of **TAN-1030A** is the activation of macrophage functions, suggesting its potential as an immunomodulatory agent. This guide aims to consolidate the foundational knowledge of **TAN-1030A** to support further research and development.

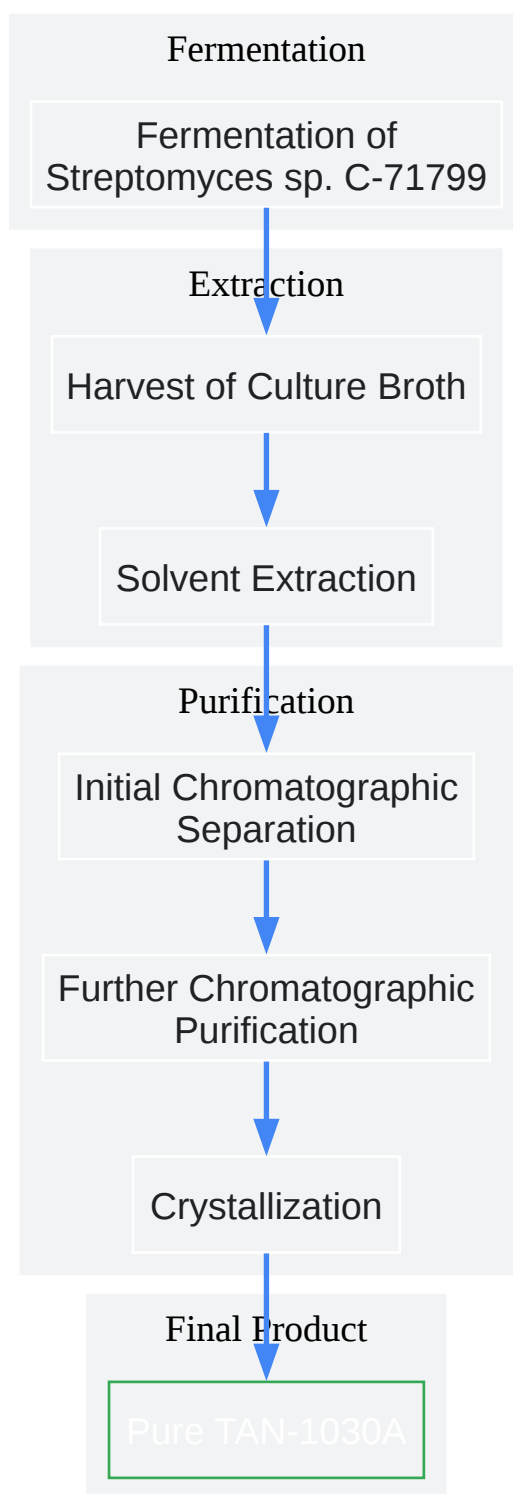
Origin and Isolation

Producing Organism

TAN-1030A is a secondary metabolite produced by the fermentation of the actinomycete *Streptomyces* sp. C-71799.

Fermentation and Isolation Workflow

The isolation of **TAN-1030A** involves a multi-step process beginning with the fermentation of *Streptomyces* sp. C-71799, followed by extraction and chromatographic purification of the active compound from the culture broth.



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Figure 1: General workflow for the isolation of **TAN-1030A**.

Physicochemical Properties and Structure Elucidation

The structure of **TAN-1030A** was determined through a combination of spectroscopic analyses and comparison with the known indolocarbazole alkaloid, staurosporine.

Table 1: Physicochemical Properties of **TAN-1030A**

Property	Value
Molecular Formula	C ₂₇ H ₂₄ N ₄ O ₅
Molecular Weight	484.5 g/mol
Appearance	Pale yellow needles
UV λ _{max} (MeOH) nm (ε)	244 (34,100), 292 (48,400), 322 (12,100), 336 (12,200), 370 (8,400)
IR (KBr) cm ⁻¹	3400, 1710, 1630, 1460, 1370, 1290
Mass Spectrometry (FD-MS)	m/z 484 (M ⁺)

Table 2: ¹³C NMR Spectroscopic Data for **TAN-1030A** (100 MHz, in DMSO-d₆)

Chemical Shift (ppm)	Assignment
170.2	C-7'
149.0	C-8a
147.2	C-4a
139.8	C-12a
131.8	C-1a
128.8	C-1, C-12
126.9	C-4, C-9
125.7	C-1b
124.0	C-8b
122.9	C-2, C-11
120.5	C-3, C-10
114.9	C-13a
113.8	C-13b
109.9	C-5, C-8
59.5	C-1'
56.4	C-5'
49.8	C-4'
34.6	C-3'
31.2	N-CH ₃
28.4	C-2'

Biological Activity: Macrophage Activation

TAN-1030A has been shown to activate several functions of murine macrophages.

Summary of Biological Effects

Table 3: Macrophage-Activating Properties of **TAN-1030A**

Activity	Cell Line(s)	Effect
Cell Spreading	Mm 1	Induced spreading
Phagocytic Activity	Mm 1, J774A.1	Augmented
Fcy Receptor Expression	Mm 1, J774A.1	Augmented
β -Glucuronidase Activity	Mm 1, J774A.1	Augmented
Respiratory Burst	Proteose-peptone elicited peritoneal macrophages	Enhanced

Experimental Protocol: Macrophage Spreading Assay

- Cell Culture: Murine macrophage cell line Mm 1 is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- Treatment: Cells are seeded in 24-well plates and treated with varying concentrations of **TAN-1030A**.
- Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Analysis: The percentage of spread cells is determined by microscopic observation.

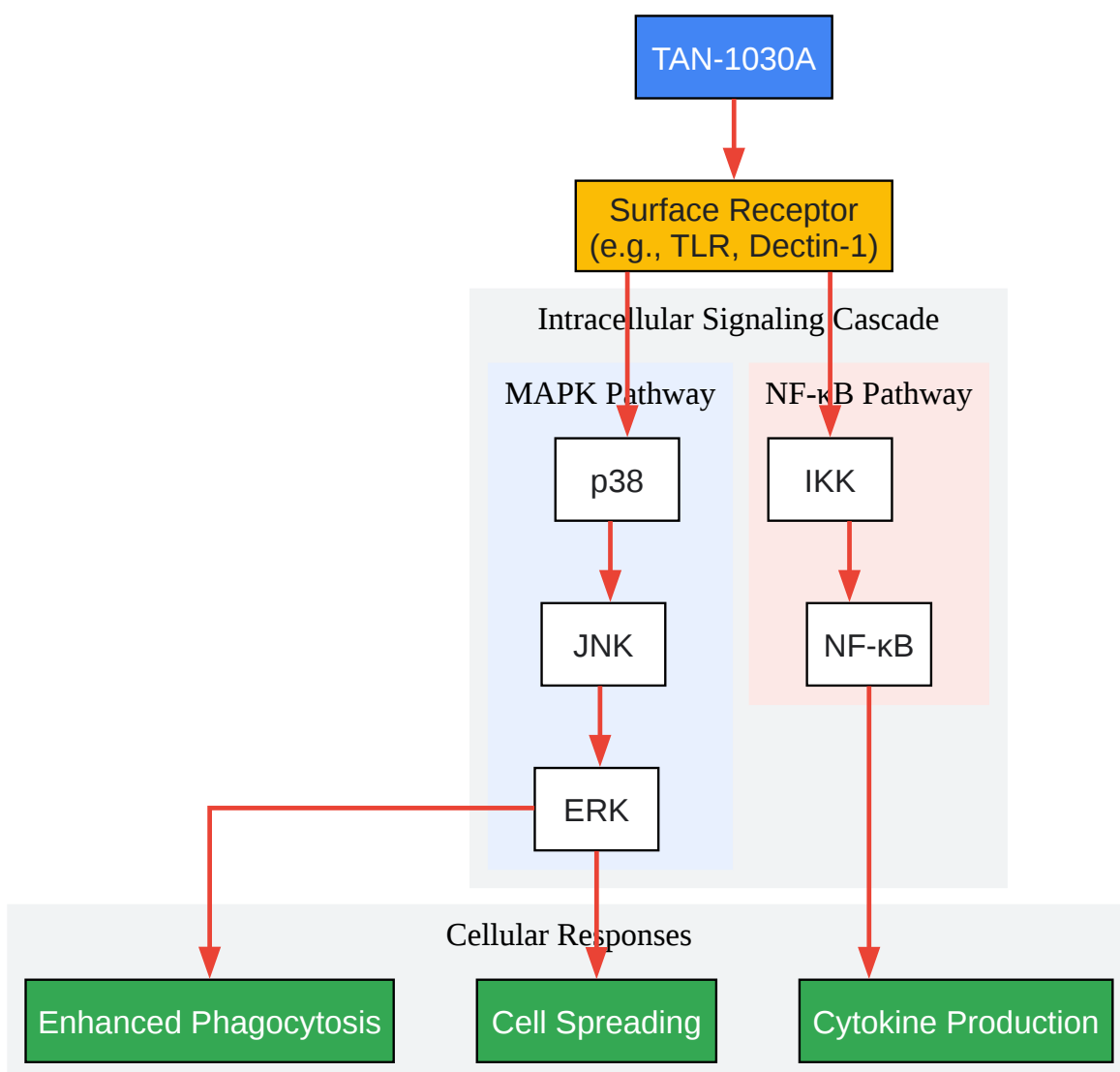
Experimental Protocol: Phagocytosis Assay

- Cell Culture: Murine macrophage cell lines Mm 1 or J774A.1 are cultured as described above.
- Treatment: Cells are treated with **TAN-1030A** for 48 hours.
- Phagocytosis Induction: Opsonized sheep red blood cells are added to the macrophage cultures and incubated for 1 hour.

- Analysis: Non-phagocytosed red blood cells are lysed, and the number of ingested red blood cells is quantified to determine the phagocytic index.

Putative Signaling Pathways in Macrophage Activation

While the specific signaling pathways activated by **TAN-1030A** have not been fully elucidated, its macrophage-activating properties suggest the involvement of common pathways associated with macrophage polarization and function.



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Figure 2: Putative signaling pathways for **TAN-1030A**-induced macrophage activation.

Conclusion

TAN-1030A is a unique indolocarbazole alkaloid with promising immunomodulatory properties, specifically as a macrophage-activating agent. Its origin from *Streptomyces* sp. C-71799 and its structural relationship to other bioactive natural products make it an interesting candidate for further investigation in drug discovery and development. The detailed characterization and biological activities presented in this guide provide a solid foundation for future research into its mechanism of action and potential therapeutic applications. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by **TAN-1030A**.

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